molecular formula C18H20N2O2S B8507517 2-Ethyl-4-(1-pyrrolidyl)-2H-naphtho[2,1-e]-1,2-thiazine-1,1-dioxide CAS No. 61764-57-6

2-Ethyl-4-(1-pyrrolidyl)-2H-naphtho[2,1-e]-1,2-thiazine-1,1-dioxide

Cat. No. B8507517
M. Wt: 328.4 g/mol
InChI Key: UXOLJLBXMCJEBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03992535

Procedure details

A mixture of 2 gm (7.3 millimols) of 2-ethyl-2H-naphtho[2,1-e]-1,2-thiazine-4(3H)-one-1,1-dioxide, 1.04 gm (14.6 millimols) of pyrrolidine, 200 mgm p-toluenesulfonic acid and 100 mlof benzene was refluxed for 24 hours in a vessel equipped with a water trap. Subsequently, another 1.04 gm (14.6 millimols) of pyrrolidine and 200 mgm of p-toluenesulfonic acid were added, and the reaction mixture wasrefluxed for 24 hours more. After cooling, the reaction mixture was evaporated, and the residue was extracted with ether several times. The combined ether extracts were washed twice with water, dried and evaporated. Recrystallization of the residue from methanol yielded 1.2 g (50% of theory) of the desired enamine, m.p. 115°-117° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][C:7](=O)[C:6]2[CH:10]=[CH:11][C:12]3[C:17]([C:5]=2[S:4]1(=[O:19])=[O:18])=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH3:2].[NH:20]1[CH2:24][CH2:23][CH2:22][CH2:21]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[CH2:1]([N:3]1[CH:8]=[C:7]([N:20]2[CH2:24][CH2:23][CH2:22][CH2:21]2)[C:6]2[CH:10]=[CH:11][C:12]3[C:17]([C:5]=2[S:4]1(=[O:19])=[O:18])=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH3:2]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)N1S(C2=C(C(C1)=O)C=CC1=CC=CC=C12)(=O)=O
Name
Quantity
1.04 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
1.04 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hours in a vessel
Duration
24 h
CUSTOM
Type
CUSTOM
Details
equipped with a water trap
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ether several times
WASH
Type
WASH
Details
The combined ether extracts were washed twice with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from methanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)N1S(C2=C(C(=C1)N1CCCC1)C=CC1=CC=CC=C12)(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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